molecular formula C7H9NO3 B063409 4-(1,2-Oxazol-3-yl)butanoic acid CAS No. 170648-43-8

4-(1,2-Oxazol-3-yl)butanoic acid

Cat. No. B063409
CAS RN: 170648-43-8
M. Wt: 155.15 g/mol
InChI Key: LJCUWNQJFZLYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Oxazol-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several important pharmacological properties and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-3-yl)butanoic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,2-Oxazol-3-yl)butanoic acid has several important biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,2-Oxazol-3-yl)butanoic acid is its versatility. It can be used in a wide range of scientific research applications, from basic research to drug development. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many future directions for research on 4-(1,2-Oxazol-3-yl)butanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-(1,2-Oxazol-3-yl)butanoic acid involves the reaction of 3-amino-1,2-oxazole with butyric anhydride in the presence of a catalyst. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

The potential applications of 4-(1,2-Oxazol-3-yl)butanoic acid in scientific research are vast and varied. This compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and as a neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

170648-43-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10)

InChI Key

LJCUWNQJFZLYDX-UHFFFAOYSA-N

SMILES

C1=CON=C1CCCC(=O)O

Canonical SMILES

C1=CON=C1CCCC(=O)O

synonyms

3-Isoxazolebutanoicacid(9CI)

Origin of Product

United States

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